

# Spectroscopic Profile of 2-Bromo-5-nitroanisole: A Comparative Analysis

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## Compound of Interest

Compound Name: 2-Bromo-5-nitroanisole

Cat. No.: B183279

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This guide provides a detailed spectroscopic characterization of **2-bromo-5-nitroanisole**, a key intermediate in various chemical syntheses. Due to the limited availability of direct experimental spectra in public databases, this guide presents a predicted spectroscopic profile based on established principles and compares it with the known spectral data of structurally related compounds. This information is invaluable for researchers in synthetic chemistry and drug development for quality control and structural confirmation.

## Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-bromo-5-nitroanisole** and compare it with experimental data for relevant compounds: 4-nitroanisole and 2-bromoanisole. These compounds serve as excellent benchmarks, isolating the spectroscopic influence of the nitro and bromo substituents, respectively.

### Table 1: Predicted vs. Experimental Infrared (FTIR) Data (cm<sup>-1</sup>)

Functional Group	Predicted for 2-Bromo-5-nitroanisole	4-Nitroanisole (Experimental)	2-Bromoanisole (Experimental)
Aromatic C-H Stretch	3100-3000	Present	Present
Asymmetric NO <sub>2</sub> Stretch	~1525	~1515	Not Applicable
Symmetric NO <sub>2</sub> Stretch	~1345	~1340	Not Applicable
Aromatic C=C Stretch	1600, 1475	1605, 1495	1580, 1470
Asymmetric C-O-C Stretch	~1250	~1260	~1245
Symmetric C-O-C Stretch	~1020	~1025	~1020
C-Br Stretch	~680	Not Applicable	~670

Note: Experimental data is sourced from typical values for these functional groups.

**Table 2: Predicted vs. Experimental <sup>1</sup>H NMR Data (δ, ppm)**

Proton	Predicted for 2-Bromo-5-nitroanisole (in CDCl <sub>3</sub> )	4-Nitroanisole (in CDCl <sub>3</sub> )	2-Bromoanisole (in CDCl <sub>3</sub> )
-OCH <sub>3</sub>	~4.0 (s, 3H)	3.92 (s, 3H)	3.89 (s, 3H)
Aromatic H	H-3: ~7.8 (d) H-4: ~7.6 (dd) H-6: ~7.9 (d)	H-2,6: 8.20 (d, 2H) H-3,5: 6.96 (d, 2H)	H-3: ~7.25 (m, 1H) H-4: ~6.85 (m, 1H) H-5: ~7.20 (m, 1H) H-6: ~7.55 (m, 1H)

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

**Table 3: Predicted vs. Experimental  $^{13}\text{C}$  NMR Data ( $\delta$ , ppm)**

Carbon	Predicted for 2-Bromo-5-nitroanisole (in $\text{CDCl}_3$ )	4-Nitroanisole (in $\text{CDCl}_3$ )	2-Bromoanisole (in $\text{CDCl}_3$ )
$-\text{OCH}_3$	~57.0	56.0	56.5
C1 ( $-\text{OCH}_3$ )	~155.0	164.6	156.0
C2 ( $-\text{Br}$ )	~112.0	125.9	112.3
C3	~129.0	114.0	128.5
C4	~120.0	141.5	122.5
**C5 ( $-\text{NO}_2$ ) **	~148.0	114.0	128.5
C6	~115.0	125.9	113.0

**Table 4: Predicted vs. Experimental Mass Spectrometry Data (m/z)**

Ion	Predicted for 2-Bromo-5-nitroanisole	2-Bromo-5-nitroaniline (Experimental)
$[\text{M}]^+$	231/233 (due to $^{79}\text{Br}/^{81}\text{Br}$ isotopes)	217/219
$[\text{M}-\text{NO}_2]^+$	185/187	171/173
$[\text{M}-\text{CH}_3]^+$	216/218	Not Applicable
$[\text{M}-\text{OCH}_3]^+$	200/202	Not Applicable
$[\text{M}-\text{Br}]^+$	152	138

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Method: Attenuated Total Reflectance (ATR)
- Sample Preparation: A small amount of solid **2-bromo-5-nitroanisole** is placed directly onto the ATR crystal (typically diamond).
- Data Acquisition:
  - A background spectrum of the clean, empty ATR crystal is recorded.
  - The sample is placed on the crystal, and pressure is applied using the anvil to ensure good contact.
  - The sample spectrum is recorded, typically by co-adding 16 or 32 scans over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
  - The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Approximately 10-20 mg of **2-bromo-5-nitroanisole** is dissolved in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean vial.
  - The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
  - The tube is capped and carefully wiped clean before insertion into the spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - The spectrometer is locked onto the deuterium signal of the solvent.
  - Shimming is performed to optimize the magnetic field homogeneity.

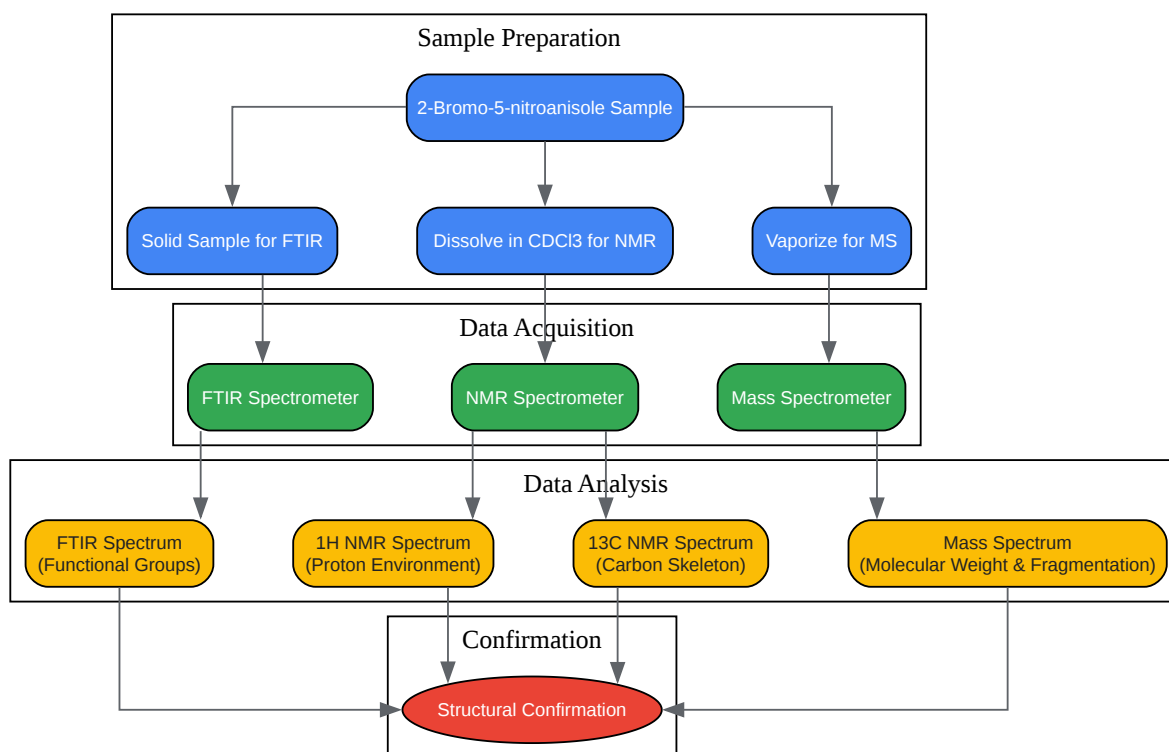
- A standard  $^1\text{H}$  acquisition sequence is run, typically with a  $90^\circ$  pulse and a spectral width covering the expected chemical shift range (e.g., 0-10 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled  $^{13}\text{C}$  experiment is performed.
  - Due to the lower natural abundance and sensitivity of  $^{13}\text{C}$ , a larger number of scans is required to achieve a good signal-to-noise ratio.
  - The spectral width is set to cover the expected range for aromatic and methoxy carbons (e.g., 0-160 ppm).

## Mass Spectrometry (MS)

- Method: Electron Ionization (EI)
- Sample Introduction: The sample is introduced via a direct insertion probe or gas chromatography (if volatile).
- Ionization:
  - The sample is vaporized in the ion source under high vacuum.
  - The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).<sup>[1][2]</sup>
  - This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ( $\text{M}^+$ ).
- Analysis: The resulting ions and fragment ions are accelerated and separated by the mass analyzer based on their mass-to-charge ( $m/z$ ) ratio. The detector records the abundance of each ion.

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization process, from sample preparation to final structural confirmation.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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## References

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